molecular formula C18H18ClN3O3S B4509527 2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B4509527
M. Wt: 391.9 g/mol
InChI Key: XEZKBZBTKXUORX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (ID: Y040-9713) has the molecular formula C₁₈H₁₈ClN₃O₃S and a molecular weight of 391.87 g/mol . It features a 4-chloroindole core linked via an acetamide group to a phenethyl side chain bearing a sulfamoyl (-SO₂NH₂) moiety at the para position. This structural combination integrates a heteroaromatic indole system, known for its bioactivity, with a sulfonamide group, which is frequently associated with enzyme inhibition and enhanced pharmacokinetic properties.

Properties

IUPAC Name

2-(4-chloroindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c19-16-2-1-3-17-15(16)9-11-22(17)12-18(23)21-10-8-13-4-6-14(7-5-13)26(20,24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZKBZBTKXUORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Acetamide Formation: The chloro-substituted indole is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the acetamide derivative.

    Sulfamoylation: Finally, the acetamide derivative is reacted with a sulfamoyl chloride derivative to introduce the sulfamoylphenyl group, completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its unique structure makes it a candidate for the development of new drugs with improved efficacy and safety profiles.

    Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Acetamide Derivatives

Key Compounds (from and ):

N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide ():

  • Molecular formula: C₁₆H₁₃ClN₂O (MW: 284.74 g/mol).
  • Structural differences: Lacks the sulfamoylphenethyl group; instead, it has a simple 4-chlorophenyl substituent on the acetamide nitrogen.
  • Implications: The absence of the sulfamoyl group may reduce solubility and alter target specificity compared to the target compound .

N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) (): Molecular formula: Not explicitly stated, but includes a 4-chlorobenzoyl and 3-chloro-4-fluorophenyl substituents. Melting point: 192–194°C. Structural differences: Contains a benzoyl group on the indole nitrogen and a fluorinated phenyl ring on the acetamide. The sulfamoyl group is absent. Implications: The bulky benzoyl group may enhance metabolic stability but reduce membrane permeability compared to the target compound .

Sulfamoylphenyl-Containing Analogues

Key Compounds (from and ):

2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (1) (): Molecular formula: C₁₆H₁₆N₄O₃S₂ (MW: 392.46 g/mol). Structural differences: Replaces the indole core with a benzothiazole ring and introduces an ethoxy group. Melting point: 144.2°C.

N-[2-(4-Sulfamoylphenyl)ethyl]acetamide ():

  • Structural simplification: Lacks the indole and chloro substituents, retaining only the sulfamoylphenethyl-acetamide backbone.
  • Implications: The absence of the indole ring likely diminishes aromatic stacking interactions, reducing affinity for hydrophobic binding pockets .

Heterocyclic and Hybrid Derivatives

Key Compounds (from and ):

2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ():

  • Molecular formula: C₂₁H₂₃ClN₄O₂S (RN: 878055-47-1).
  • Structural differences: Incorporates a sulfanyl (-S-) linker and an azepanyl-oxoethyl group on the indole.
  • Implications: The sulfur linker and azepane ring may improve metabolic resistance but increase molecular weight (MW: ~439.0 g/mol), affecting bioavailability .

2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide (): Molecular formula: C₂₄H₂₀ClN₃O₄S (CAS: 686749-00-8). Structural differences: Features a sulfonyl (-SO₂-) group and a 2-chlorobenzyl substitution on the indole.

Structural and Functional Analysis Table

Compound Name (ID/Ref) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C)
Target Compound (Y040-9713) C₁₈H₁₈ClN₃O₃S 391.87 4-Chloroindole, sulfamoylphenethyl Not reported
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide C₁₆H₁₃ClN₂O 284.74 4-Chlorophenyl, indole-3-yl Not reported
Compound 10j Not specified ~450 (estimated) 4-Chlorobenzoyl, 3-chloro-4-fluorophenyl 192–194
Compound 1 () C₁₆H₁₆N₄O₃S₂ 392.46 Benzothiazole, ethoxy, sulfamoylphenyl 144.2
N-[2-(4-Sulfamoylphenyl)ethyl]acetamide C₁₀H₁₄N₂O₃S 242.29 Sulfamoylphenethyl, no indole Not reported

Biological Activity

2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a hybrid compound that integrates an indole moiety with a sulfamoylphenyl group. Its unique structural characteristics suggest potential therapeutic applications, particularly in antimicrobial and anticancer fields. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological interactions, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16ClN3O3S
  • Molecular Weight : 363.8 g/mol
  • Functional Groups : Indole ring, chloro substituent, sulfamoyl group

The presence of these functional groups is believed to enhance the biological activity of the compound, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Reagents : Hydrochloric acid, methanol or ethanol.
  • Conditions : Elevated temperatures and specific catalysts to ensure complete conversion.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

  • Inhibition of Carbonic Anhydrase : Studies have shown that this compound can inhibit carbonic anhydrase isoforms, which are crucial in various physiological processes and diseases .

Anticancer Activity

The indole structure is known for its anticancer properties. The combination of the indole moiety with the sulfamoyl group may enhance its efficacy against cancer cells. Related studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a related compound against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) between 15.625–62.5 μM for Staphylococcus aureus, demonstrating bactericidal action through inhibition of protein synthesis pathways .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines showed that compounds with similar structural features exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-chloro-N-(4-sulfamoylphenyl)acetamideStructureLacks indole moiety; primarily sulfonamide-based
N-[4-(aminosulfonyl)phenyl]-2-chloroacetamideStructureContains amino group; simpler structure
2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamideStructureDifferent chlorination position; ethyl substitution

The uniqueness of this compound lies in its specific combination of an indole structure with a sulfamoyl group, which may enhance its biological activity compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

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